Cas no 1121604-61-2 (Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-)
![Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro- structure](https://ja.kuujia.com/scimg/cas/1121604-61-2x500.png)
Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro- 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-
- 1-((3-bromophenoxy)methyl)-4-chloro-2-fluorobenzene
- 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluorobenzene
- 1-(3-bromophenoxymethyl)-4-chloro-2-fluorobenzene
- G66239
- SCHEMBL23767568
- DB-374734
- 1121604-61-2
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- インチ: 1S/C13H9BrClFO/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
- InChIKey: RZRXJESCMYBGCF-UHFFFAOYSA-N
- SMILES: C1(COC2=CC=CC(Br)=C2)=CC=C(Cl)C=C1F
計算された属性
- 精确分子量: 313.95093g/mol
- 同位素质量: 313.95093g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- XLogP3: 4.8
Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1520213-1g |
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene |
1121604-61-2 | 95% | 1g |
$198.0 | 2025-02-21 | |
1PlusChem | 1P024HF2-1g |
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene |
1121604-61-2 | 95% | 1g |
$180.00 | 2023-12-26 | |
Ambeed | A1520213-100mg |
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene |
1121604-61-2 | 95% | 100mg |
$44.0 | 2025-02-21 | |
Ambeed | A1520213-250mg |
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene |
1121604-61-2 | 95% | 250mg |
$74.0 | 2025-02-21 | |
1PlusChem | 1P024HF2-250mg |
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene |
1121604-61-2 | 95% | 250mg |
$67.00 | 2023-12-26 | |
1PlusChem | 1P024HF2-100mg |
1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene |
1121604-61-2 | 95% | 100mg |
$40.00 | 2023-12-26 |
Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro- 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro-に関する追加情報
Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro (CAS No. 1121604-61-2)
Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro, also known by its CAS number 1121604-61-2, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the family of halogenated aromatic compounds, which are widely studied for their chemical reactivity and potential uses in various industries.
The molecular structure of Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro consists of a benzene ring substituted with three different halogen atoms: chlorine at position 4, fluorine at position 2, and a bromine atom attached to a phenoxy group at position 1. This substitution pattern makes the compound highly versatile in terms of chemical reactivity and functional group compatibility.
Recent studies have highlighted the importance of such halogenated aromatic compounds in the development of advanced materials and pharmaceuticals. For instance, the presence of multiple halogen atoms can significantly influence the electronic properties of the molecule, making it suitable for applications in electronics and optoelectronics. Additionally, the phenoxy group introduces additional functional diversity, enabling the compound to participate in various chemical reactions such as nucleophilic aromatic substitution and coupling reactions.
In terms of synthesis, Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro can be prepared through a variety of methods, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for research and industrial applications.
The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for specific applications. For example, its high melting point makes it ideal for use in high-temperature environments, while its solubility characteristics influence its behavior in various solvents during chemical reactions.
One of the most promising areas of research involving Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro is its potential use in drug design. The compound's ability to act as a scaffold for attaching bioactive groups has led to its exploration in the development of new pharmaceutical agents targeting various diseases.
In conclusion, Benzene, 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluoro (CAS No. 1121604-61-2) is a multifaceted compound with significant potential across multiple disciplines. Its unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
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